molecular formula C22H43NO3 B093700 Morpholine oleate CAS No. 1095-66-5

Morpholine oleate

Cat. No.: B093700
CAS No.: 1095-66-5
M. Wt: 369.6 g/mol
InChI Key: OBMBYGXRLQQDHH-UHFFFAOYSA-N
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Description

Morpholine oleate is a chemical compound formed by the reaction of morpholine and oleic acid. Morpholine is a heterocyclic amine with both amine and ether functional groups, while oleic acid is a monounsaturated fatty acid. This compound is primarily used as an emulsifier in the preparation of wax coatings for fruits and vegetables, helping them last longer and remain fresh during prolonged transit .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine oleate is synthesized by the reaction of morpholine with oleic acid. The reaction typically involves heating the two components together under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Morpholine+Oleic AcidMorpholine Oleate+Water\text{Morpholine} + \text{Oleic Acid} \rightarrow \text{this compound} + \text{Water} Morpholine+Oleic Acid→Morpholine Oleate+Water

Industrial Production Methods: In industrial settings, this compound is produced by mixing morpholine and oleic acid in large reactors. The mixture is heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Morpholine oleate undergoes various chemical reactions typical of esters and amines. Some of the common reactions include:

    Hydrolysis: this compound can be hydrolyzed back to morpholine and oleic acid in the presence of water and an acid or base catalyst.

    Oxidation: The oleate part of the molecule can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or other amines.

Major Products Formed:

    Hydrolysis: Morpholine and oleic acid.

    Oxidation: Various oxidized products of oleic acid.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Morpholine oleate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of morpholine oleate is primarily related to its emulsifying properties. The morpholine moiety interacts with water molecules, while the oleate part interacts with hydrophobic substances. This dual interaction allows this compound to stabilize emulsions by reducing the surface tension between water and oil phases.

Comparison with Similar Compounds

    Morpholine Stearate: Similar to morpholine oleate but derived from stearic acid instead of oleic acid.

    Morpholine Palmitate: Derived from palmitic acid and has similar emulsifying properties.

    Morpholine Laurate: Derived from lauric acid and used in similar applications.

Uniqueness: this compound is unique due to the presence of the oleate moiety, which provides specific emulsifying properties that are particularly effective in the preparation of wax coatings for fruits and vegetables. Its ability to interact with both hydrophilic and hydrophobic substances makes it a versatile emulsifier in various applications.

Properties

IUPAC Name

morpholine;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBYGXRLQQDHH-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893133
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1095-66-5
Record name Morpholine oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine 9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, compound with morpholine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHOLINE OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FR3T549O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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